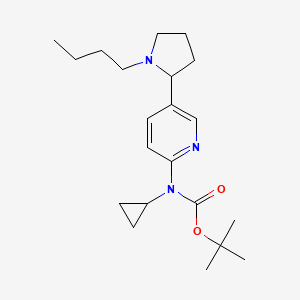
Acetic acid;yttrium(3+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;yttrium(3+);hydrate, also known as yttrium(III) acetate tetrahydrate, is a white, crystalline salt. This compound is soluble in water and mineral acids, making it a versatile reactant in various chemical processes. It is commonly used in the synthesis of yttrium compounds, including yttrium oxides and yttrium fluorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium(III) acetate tetrahydrate can be synthesized by reacting yttrium oxide or yttrium hydroxide with acetic acid. The reaction typically involves dissolving yttrium oxide or hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, yttrium(III) acetate tetrahydrate is produced through a similar process but on a larger scale. The raw materials, yttrium oxide or hydroxide, are reacted with acetic acid in large reactors. The resulting solution is then subjected to crystallization processes to obtain the high-purity yttrium(III) acetate tetrahydrate .
Chemical Reactions Analysis
Types of Reactions: Yttrium(III) acetate tetrahydrate undergoes various chemical reactions, including:
Hydrothermal Reactions: It is used in hydrothermal synthesis to produce yttrium-based nanoparticles.
Co-precipitation: This compound is involved in co-precipitation processes to form yttrium oxides and fluorides.
Common Reagents and Conditions:
Oleic Acid and Octadecene: These reagents are used in the synthesis of yttrium-based nanoparticles.
Ammonium Fluoride and Sodium Hydroxide: These are common reagents in the formation of sodium yttrium fluoride nanoparticles.
Major Products Formed:
Yttrium Oxides: Formed through hydrothermal reactions and calcination.
Sodium Yttrium Fluoride Nanoparticles: Produced through reactions involving oleic acid, octadecene, ammonium fluoride, and sodium hydroxide.
Scientific Research Applications
Yttrium(III) acetate tetrahydrate has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various yttrium compounds.
Biology: Yttrium-based nanoparticles synthesized from this compound are used in biological imaging and photodynamic therapies.
Medicine: The compound is involved in the development of nanoparticles for drug delivery and diagnostic applications.
Mechanism of Action
The mechanism of action of yttrium(III) acetate tetrahydrate primarily involves its role as a precursor in the formation of yttrium-based compounds. The yttrium ions (Y3+) interact with various reagents to form stable complexes, which then undergo further reactions to produce the desired products. The molecular targets and pathways involved depend on the specific application, such as the formation of nanoparticles or the synthesis of yttrium oxides .
Comparison with Similar Compounds
Yttrium(III) Nitrate Hexahydrate: Another yttrium compound used in similar applications.
Yttrium(III) Chloride: Used in the synthesis of yttrium-based materials.
Ytterbium(III) Acetate Tetrahydrate: Similar in structure and used in the synthesis of ytterbium-based compounds.
Uniqueness: Yttrium(III) acetate tetrahydrate is unique due to its high solubility in water and mineral acids, as well as its low thermal decomposition temperature. These properties make it particularly useful in hydrothermal reactions and co-precipitation processes, offering great control over particle size and crystallinity in the synthesis of yttrium-based nanoparticles .
Properties
Molecular Formula |
C2H6O3Y+3 |
|---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
acetic acid;yttrium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3 |
InChI Key |
YKDKROOELNNYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.O.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






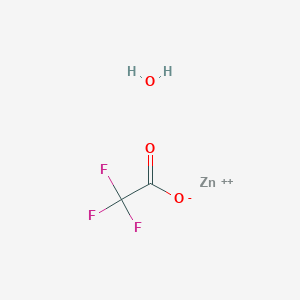
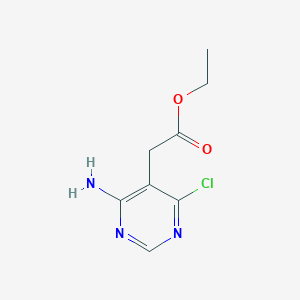
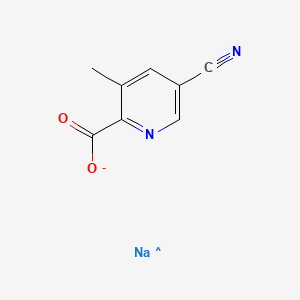




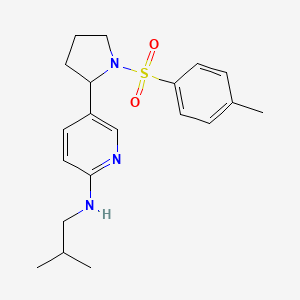
![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)
